Cas no 1013261-91-0 (1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine)
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- (6-chloropyridin-3-yl)-[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone
- Z29535313
- HRSUCJINLXPUSK-UHFFFAOYSA-N
- AKOS000954780
- 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(6-CHLOROPYRIDINE-3-CARBONYL)PIPERAZINE
- 1013261-91-0
- SCHEMBL1429722
- EN300-26605869
- 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine
-
- Inchi: 1S/C17H14Cl2F3N3O3S/c18-14-3-2-12(9-13(14)17(20,21)22)29(27,28)25-7-5-24(6-8-25)16(26)11-1-4-15(19)23-10-11/h1-4,9-10H,5-8H2
- InChI Key: HRSUCJINLXPUSK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(F)(F)F)S(N1CCN(C(C2C=NC(=CC=2)Cl)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 467.0085024g/mol
- Monoisotopic Mass: 467.0085024g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 696
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 79Ų
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26605869-0.05g |
1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine |
1013261-91-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine
Comprehensive Overview of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine (CAS No. 1013261-91-0)
The compound 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine, identified by its CAS No. 1013261-91-0, is a highly specialized chemical entity with significant relevance in modern pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethyl and chloropyridine moieties, make it a subject of intense study for its potential applications in drug discovery and crop protection. Researchers are particularly interested in its sulfonyl and carbonyl functional groups, which contribute to its reactivity and binding affinity.
In recent years, the demand for trifluoromethylated compounds has surged due to their enhanced metabolic stability and lipophilicity, traits highly sought after in the development of new therapeutics. The presence of the chloropyridine ring in this compound further amplifies its utility, as this scaffold is frequently employed in the design of kinase inhibitors and antimicrobial agents. This dual functionality positions CAS No. 1013261-91-0 as a versatile intermediate in synthetic chemistry.
From an industrial perspective, the synthesis of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields. The compound's benzenesulfonyl group is particularly noteworthy, as it is a common pharmacophore in many FDA-approved drugs. This has led to increased interest in its potential as a building block for novel bioactive molecules.
Environmental and regulatory considerations are also critical when discussing CAS No. 1013261-91-0. With growing emphasis on green chemistry, researchers are exploring sustainable synthetic routes to minimize waste and energy consumption during its production. The compound's chloro substituents necessitate careful handling to ensure compliance with global chemical safety standards, though it remains a valuable tool for academic and industrial laboratories.
The pharmacological potential of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine is another area of active investigation. Preliminary studies suggest its applicability in modulating specific biological pathways, though detailed mechanistic insights are still under exploration. Its piperazine core, a ubiquitous motif in CNS drugs, further broadens its scope in medicinal chemistry.
In the context of agrochemicals, the trifluoromethyl group's resistance to degradation makes this compound a candidate for developing next-generation pesticides with prolonged efficacy. However, researchers must balance this with ecological impact assessments to align with contemporary sustainability goals. The integration of computational modeling has accelerated the optimization of its derivatives for target-specific applications.
Market trends indicate a rising demand for halogenated compounds like CAS No. 1013261-91-0, driven by their irreplaceable role in specialty chemicals. Patent analyses reveal a steady increase in filings related to its structural analogs, highlighting its commercial viability. As synthetic methodologies advance, cost-effective production scales are expected to further propel its adoption across industries.
In summary, 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(6-chloropyridine-3-carbonyl)piperazine represents a convergence of innovation and practicality in chemical sciences. Its multifaceted applications—from drug design to material science—underscore its importance in addressing some of the most pressing challenges in modern research and development.
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